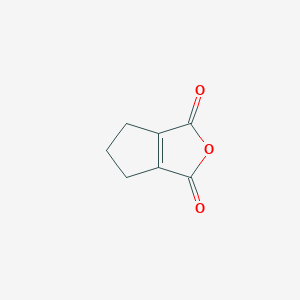

1-Cyclopentene-1,2-dicarboxylic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291644. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydro-4H-cyclopenta[c]furan-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(4)7(9)10-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBPFLCLIBNHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315061 | |

| Record name | 1-Cyclopentene-1,2-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3205-94-5 | |

| Record name | 3205-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclopentene-1,2-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclopentene-1,2-dicarboxylic anhydride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopentene-1,2-dicarboxylic Anhydride

Introduction

This compound (CAS No: 3205-94-5) is a versatile bifunctional molecule that serves as a pivotal intermediate in advanced organic synthesis and materials science.[1] Its rigid, cyclic structure, incorporating both a reactive dienophile and a latent dicarboxylic acid moiety, makes it a valuable building block for creating complex molecular architectures. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into the causality behind its reactivity, provide validated experimental protocols, and present its characteristics in a structured, data-driven format.

Physicochemical and Spectroscopic Profile

The anhydride's physical state and structural features dictate its behavior in different chemical environments. Its properties are well-documented and provide a baseline for its application in synthesis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 3205-94-5 | |

| Molecular Formula | C₇H₆O₃ | |

| Molecular Weight | 138.12 g/mol | |

| Appearance | Solid, White to Tan Powder/Crystals | [N/A] |

| Melting Point | 42-45 °C | |

| Boiling Point | 133-135 °C at 10 mmHg | |

| Density | 1.37 g/cm³ | [N/A] |

| Refractive Index (n20/D) | 1.4978 | |

| Storage Temperature | 2-8°C under inert gas | [N/A] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the anhydride. While specific spectra are proprietary, the expected data based on its functional groups are highly predictable.

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of an acid anhydride are the two carbonyl (C=O) stretching bands, which arise from symmetric and asymmetric stretching modes.[2]

-

Asymmetric C=O Stretch: ~1820-1860 cm⁻¹ (stronger for cyclic anhydrides)

-

Symmetric C=O Stretch: ~1750-1790 cm⁻¹ (weaker for cyclic anhydrides)

-

C-O-C Stretch: A strong band between 1000-1300 cm⁻¹ is also characteristic.[2]

-

C=C Stretch: A medium-intensity peak around 1640-1680 cm⁻¹ for the cyclopentene double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the three distinct types of protons in the molecule. The allylic protons (adjacent to the double bond) would appear as a multiplet around 2.5-2.8 ppm. The protons on the remaining saturated carbon of the ring would be found further upfield, likely as a multiplet around 2.0-2.3 ppm. Due to the lack of protons directly on the double bond, no signals are expected in the typical vinylic region (5-7 ppm).

-

¹³C NMR: The carbon spectrum would be characterized by two distinct carbonyl carbon signals in the range of 160-175 ppm. The two olefinic carbons of the double bond would appear between 130-145 ppm. The remaining aliphatic carbons in the cyclopentene ring would produce signals in the 20-40 ppm range.

Synthesis and Preparation

This compound is typically prepared via a two-step process: first, the synthesis of the corresponding dicarboxylic acid, followed by an intramolecular dehydration to form the cyclic anhydride.

Synthesis of 1-Cyclopentene-1,2-dicarboxylic Acid

The precursor acid can be synthesized through various routes, often starting from materials like cyclopentadiene or other five-membered ring compounds.[3] A common approach involves the hydrogenation of a related unsaturated precursor.[3]

Dehydration to the Anhydride

The formation of a cyclic anhydride from its corresponding cis-dicarboxylic acid is a standard and efficient dehydration reaction, commonly achieved by heating with a dehydrating agent like acetic anhydride or by electrochemical methods.[4][5]

Caption: General workflow for anhydride synthesis.

Experimental Protocol: Dehydration of a Dicarboxylic Acid

This protocol is adapted from the synthesis of the saturated analog, cis-cyclopentane-1,2-dicarboxylic anhydride, and is a representative method for this class of transformation.[4]

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-cyclopentene-1,2-dicarboxylic acid (1 equivalent) with an excess of acetic anhydride (5-10 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the solid dicarboxylic acid. Causality: Heating provides the activation energy for the dehydration, while the excess acetic anhydride drives the equilibrium towards the product by acting as both a solvent and a water scavenger.

-

Workup: After cooling the reaction mixture to room temperature, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude anhydride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield the final product.

Chemical Reactivity and Key Transformations

The anhydride's reactivity is dominated by two key features: the electrophilicity of its carbonyl carbons and the electron-deficient double bond, which makes it an excellent dienophile.

Diels-Alder Reactions

As a dienophile, this compound readily participates in [4+2] cycloaddition reactions with conjugated dienes.[1] This reaction is a cornerstone of synthetic chemistry for its ability to form six-membered rings with high stereocontrol. The electron-withdrawing nature of the anhydride group activates the double bond for reaction with electron-rich dienes.[6]

Caption: The concerted mechanism of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction

This protocol describes a model reaction between maleic anhydride and cyclopentadiene, which is mechanistically analogous to reactions involving this compound.[7][8]

-

Dienophile Solution: Dissolve maleic anhydride (1 equivalent) in a suitable solvent like ethyl acetate in a conical flask or Craig tube with gentle warming. Add an equal volume of a non-polar co-solvent like hexane or petroleum ether and allow the solution to cool. Causality: The mixed solvent system ensures the reactants are soluble while allowing the less soluble product to crystallize upon formation.

-

Diene Addition: Cool the dienophile solution in an ice-water bath. Add freshly distilled cyclopentadiene (1 equivalent) dropwise with swirling. Cyclopentadiene is obtained by the thermal cracking of its dimer, dicyclopentadiene.

-

Reaction and Crystallization: An exothermic reaction occurs, and a white solid product precipitates. Swirl the mixture in the ice bath for several minutes to ensure complete reaction and crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration or centrifugation. Wash the crystals with cold petroleum ether to remove any unreacted starting materials and dry to obtain the final adduct.

Ring-Opening Reactions

The anhydride ring is susceptible to nucleophilic attack at the carbonyl carbons. This leads to the opening of the ring to form dicarboxylic acid derivatives. This reaction is fundamental to using the anhydride as a precursor for polyesters and polyamides.

-

Hydrolysis: Reaction with water (often catalyzed by acid or base) yields the parent 1-cyclopentene-1,2-dicarboxylic acid.[9]

-

Alcoholysis: Reaction with alcohols produces a mono-ester.

-

Aminolysis: Reaction with amines yields a mono-amide acid.

Caption: General mechanism for nucleophilic ring-opening.

Experimental Protocol: Hydrolysis of an Anhydride

This protocol provides a general method for hydrolyzing a cyclic anhydride to its corresponding dicarboxylic acid.[9][10]

-

Setup: Place the anhydride (1 equivalent) in a round-bottom flask with a sufficient amount of deionized water (e.g., 10-20 mL per gram of anhydride).

-

Hydrolysis: Heat the mixture to boiling with stirring. Initially, the anhydride may melt to form an oil, but it will gradually dissolve as the hydrolysis proceeds. Continue heating until a clear, homogeneous solution is obtained. Causality: Heating increases the rate of the hydrolysis reaction and the solubility of the resulting dicarboxylic acid.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask at the air-water interface can induce crystallization. Further cooling in an ice bath will maximize the yield.

-

Isolation: Collect the crystalline dicarboxylic acid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Applications in Synthesis and Materials Science

The unique reactivity of this compound makes it a valuable tool in several fields:

-

Fine Chemical Synthesis: It is a key intermediate for building complex cyclic and bicyclic structures, which are common motifs in pharmaceuticals and natural products.[1] For instance, the related saturated anhydride is used to prepare proline derivatives, which are important in medicinal chemistry.[4]

-

Polymer Chemistry: It serves as a precursor or curing agent for polymers such as epoxy resins and polyesters. Its incorporation into a polymer backbone can enhance properties like thermal stability and chemical resistance.[1][11]

-

Drug Development: The saturated analog, cis-cyclopentane-1,2-dicarboxylic anhydride, is a reagent used in the synthesis of the hepatitis C virus protease inhibitor Telaprevir.[12]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. It is classified as an irritant.

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | |

| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. |

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. [N/A]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly functional and reactive molecule with significant utility in organic synthesis and polymer science. Its capacity to act as a potent dienophile allows for the elegant construction of complex cyclic systems, while the reactivity of the anhydride group provides a gateway to dicarboxylic acid derivatives and polymers. A thorough understanding of its chemical properties, reactivity, and handling requirements enables researchers to leverage this versatile intermediate for innovation in drug discovery and materials development.

References

-

PrepChem. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. Retrieved from [Link]

-

Mercer University. (n.d.). The Diels-Alder Cycloaddition Reaction. Retrieved from [Link] Expt%2014%20-%20Diels-Alder.pdf

-

University of Missouri-St. Louis. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]

- Hofmann, K., et al. (1951). Studies in the Cyclopentane Series. I. The Synthesis of 1,2-Ureylenecyclopentane and Related Compounds. Journal of the American Chemical Society, 73(6), 2487-2491.

-

University of Wisconsin-Madison. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

- Müller, J. A., et al. (1951). Studies in the Cyclopentane Series. II. The Synthesis of Two Isomeric 3-(4-Phenoxybutyl)-cyclopentane-1,2-dicarboxylic Acids. Journal of the American Chemical Society, 73(4), 1476-1479.

- Wolf, J. (2008). Lab report #4: Diels-Alder Reaction.

-

Studylib. (n.d.). Hydrolysis of Anhydrides: Lab Procedure & Questions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Crucial Chemical Intermediate for Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). Acid Anhydride Chemistry. Retrieved from [Link]

-

Reddit. (2022). Practical strategy for anhydride hydrolysis. r/Chempros. Retrieved from [Link]

- Wiley Online Library. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Chemistry – A European Journal.

- Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.

-

PubMed. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Retrieved from [Link]

-

ChemBK. (n.d.). CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from [Link]

-

Scribd. (n.d.). IR Peaks for Cyclic Anhydride Hydrolysis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). Retrieved from [Link]

-

PubChem. (n.d.). Cyclopent-1-ene-1,2-dicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. Retrieved from [Link]

- Google Patents. (n.d.). US3078235A - Liquid anhydride hardener compositions for epoxy resins.

-

Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

-

ResearchGate. (n.d.). Dual curing of an epoxy resin with dicarboxylic acids. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [guidechem.com]

- 5. Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. The Diels-Alder Reaction [cs.gordon.edu]

- 9. studylib.net [studylib.net]

- 10. Lab report #4: Diels-Alder Reaction - Google Documenten [docs.google.com]

- 11. US3078235A - Liquid anhydride hardener compositions for epoxy resins - Google Patents [patents.google.com]

- 12. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]

A Comprehensive Technical Guide to 1-Cyclopentene-1,2-dicarboxylic anhydride (CAS 3205-94-5): A Versatile Intermediate in Modern Chemistry

This guide provides an in-depth exploration of 1-Cyclopentene-1,2-dicarboxylic anhydride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, core reactivity, synthesis, and key applications, with a focus on the practical insights required for laboratory and industrial settings.

Core Characteristics and Safety Profile

This compound, also known by its synonym 5,6-dihydro-1H-cyclopenta[c]furan-1,3(4H)-dione, is an organic compound featuring a five-membered cyclopentene ring fused to an anhydride functional group.[1] This structure imparts a unique combination of rigidity and reactivity, making it a valuable building block in organic synthesis.

Physicochemical Properties

The compound is typically a colorless to pale yellow solid under standard conditions, with key physical and chemical properties summarized below for quick reference.[1][2]

| Property | Value | Source(s) |

| CAS Number | 3205-94-5 | [1][2][3] |

| Molecular Formula | C₇H₆O₃ | [1] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 42-45 °C (lit.) | [2][3] |

| Boiling Point | 133-135 °C at 10 mmHg (lit.) | [2][3] |

| Refractive Index | n20/D 1.4978 (lit.) | [2][3] |

| SMILES String | O=C1OC(=O)C2=C1CCC2 | |

| InChI Key | GBBPFLCLIBNHQO-UHFFFAOYSA-N |

Safety and Handling

As with any reactive chemical intermediate, proper handling is paramount. This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Use of N95 dust masks, chemical-resistant gloves, and safety goggles is strongly recommended.

It should be stored in a dry, well-ventilated area, ideally under refrigeration (2-8°C) to maintain long-term stability.[2]

The Chemistry of a Strained Ring: A Reactivity Deep Dive

The synthetic utility of this compound stems directly from the electrophilic nature of the anhydride's carbonyl carbons, which are activated by the strained five-membered ring system. This reactivity allows it to serve as a versatile precursor in a multitude of chemical transformations.[1]

The primary modes of reactivity include:

-

Nucleophilic Acyl Substitution: The anhydride is highly susceptible to attack by nucleophiles (e.g., alcohols, amines, water), leading to ring-opening reactions. This is the foundational reaction for creating esters, amides, and the corresponding dicarboxylic acid, providing a gateway to a vast array of derivatives.[1]

-

Diels-Alder Reactions: The electron-deficient double bond within the cyclopentene ring makes the molecule a valuable dienophile in [4+2] cycloaddition reactions. This provides an efficient pathway for constructing complex bicyclic systems, a common structural motif in natural products and pharmaceutical agents.[4]

-

Polymerization: The ability to undergo ring-opening polymerization makes it a useful monomer in the synthesis of polyesters and other resins. These materials often exhibit desirable properties like enhanced thermal stability and chemical resistance.[1][4]

Caption: Core reactivity pathways of this compound.

Synthesis and Purification: A Practical Workflow

The synthesis of cyclic anhydrides is most commonly achieved through the dehydration of the corresponding dicarboxylic acid. A similar strategy is applicable here, starting from 1-cyclopentene-1,2-dicarboxylic acid. A crucial aspect of handling this anhydride is ensuring its purity, as it can hydrolyze back to the diacid upon exposure to moisture.

Experimental Protocol: Synthesis and Purification

This protocol describes the dehydration of the diacid precursor and a self-validating purification step to ensure the removal of hydrolyzed impurities.

Materials:

-

1-Cyclopentene-1,2-dicarboxylic acid

-

Acetic anhydride (Ac₂O)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Dehydration: In a round-bottom flask, combine 1-cyclopentene-1,2-dicarboxylic acid with an excess of acetic anhydride (e.g., 5-10 equivalents).

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The purpose of refluxing in acetic anhydride is to utilize it as a potent dehydrating agent to form the cyclic anhydride from the diacid.

-

Removal of Reagent: After cooling, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Initial Purification (Distillation): The crude product can be purified by vacuum distillation (lit. bp: 133-135 °C at 10 mmHg).[3] The distillate should solidify upon cooling.

-

Quality Control & Re-purification:

-

Acquire an Infrared (IR) spectrum of the purified product. The hallmark of a pure anhydride is the presence of two strong carbonyl (C=O) stretching bands (typically around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹) and the complete absence of a broad O-H stretching band (around 3300-2500 cm⁻¹) which would indicate contamination with the hydrolyzed diacid.

-

If a significant OH peak is observed, the material must be re-processed.[3] Return the impure anhydride to a clean, dry flask, add a fresh portion of acetic anhydride, and reflux for 30-60 minutes.[3]

-

Repeat the solvent removal and distillation/recrystallization steps.

-

-

Final Crystallization (Optional): For obtaining highly pure, crystalline material, the solidified distillate can be recrystallized from a solvent mixture such as ethyl acetate/hexane.[3]

Caption: Synthetic pathway from the title compound to high-value pharmaceutical scaffolds.

Advanced Polymer Synthesis

As a difunctional monomer, this anhydride is an excellent candidate for producing specialty polymers and resins. [1]Its incorporation into polymer backbones can impart rigidity and improve thermal properties. It is particularly noted as a precursor for epoxy resins, where it can act as a curing agent, contributing to materials with high thermal stability and robust chemical resistance. [4]

Conclusion

This compound (CAS 3205-94-5) is far more than a simple cyclic compound; it is a highly versatile and reactive intermediate with significant industrial and academic relevance. Its value lies in the strategic placement of a reactive anhydride group on a conformationally constrained cyclopentene ring. This combination provides chemists with a powerful tool for constructing complex molecular architectures, from advanced polymers to the core scaffolds of life-saving pharmaceuticals. A thorough understanding of its reactivity, handling, and synthetic pathways is essential for unlocking its full potential in the laboratory.

References

- CymitQuimica. (n.d.). CAS 3205-94-5: this compound.

- Angene Chemical. (n.d.). 1H-Cyclopenta[c]furan-1,3(4H)-dione, 5,6-dihydro-.

- ChemicalBook. (2025). This compound | 3205-94-5.

- Sigma-Aldrich. (n.d.). This compound 96 | 3205-94-5.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Crucial Chemical Intermediate for Synthesis.

- X-MOL. (n.d.). How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE?.

- ChemBK. (2024). CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE - Reference Information.

- ChemicalBook. (2025). CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5.

- Benchchem. (n.d.). 1,2-Cyclopentanedicarboxylic Acid|CAS 50483-99-3.

Sources

An In-Depth Technical Guide to 1-Cyclopentene-1,2-dicarboxylic anhydride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentene-1,2-dicarboxylic anhydride (CAS No. 3205-94-5) is a versatile cyclic anhydride noteworthy for its role as a reactive dienophile in cycloaddition reactions.[1] Its strained five-membered ring structure, combined with the electron-withdrawing nature of the anhydride moiety, makes it a valuable building block in complex organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, outlines its synthesis and purification, details its primary application in the Diels-Alder reaction, and discusses its relevance in the synthesis of polymers, resins, and advanced molecular architectures, such as the bicycloundecane system found in taxanes.[2][3]

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 5,6-dihydro-4H-cyclopenta[c]furan-1,3-dione , possesses a compact and strained bicyclic structure.[4] This inherent strain contributes to its reactivity, particularly in reactions that lead to more stable six-membered ring systems.

Chemical Formula and Molecular Weight

The fundamental molecular identifiers for this compound are crucial for stoichiometric calculations and analytical characterization.

-

Molecular Formula: C₇H₆O₃

-

Molecular Weight: 138.12 g/mol

Physical and Chemical Properties

The physical properties of the anhydride dictate its handling, storage, and reaction conditions. It is typically a white to tan solid and should be stored under inert gas at 2-8°C to prevent hydrolysis.[2]

| Property | Value | Source(s) |

| CAS Number | 3205-94-5 | [2] |

| Appearance | White to Tan Powder, Crystals, or Flakes | [2] |

| Melting Point | 42-45 °C (lit.) | [5] |

| Boiling Point | 133-135 °C / 10 mmHg (lit.) | [5] |

| Density | 1.37 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.4978 (lit.) | [5] |

| Flash Point | >110 °C (>230 °F) | [2] |

Synthesis and Purification

The primary and most direct route to this compound is the dehydration of its corresponding diacid, 1-Cyclopentene-1,2-dicarboxylic acid. This is a standard organic transformation for generating anhydrides from dicarboxylic acids.

Synthesis Workflow: Dehydration of Dicarboxylic Acid

The logical flow for this synthesis involves a simple dehydration step, typically followed by purification to remove the dehydrating agent and any unreacted starting material.

Caption: General workflow for the synthesis of the target anhydride.

Experimental Protocol: Synthesis via Dehydration

Principle: Acetic anhydride is a common and effective dehydrating agent for this purpose. It reacts with the dicarboxylic acid to form the cyclic anhydride and acetic acid as a byproduct. Heating the mixture drives the reaction to completion.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-Cyclopentene-1,2-dicarboxylic acid with an excess of acetic anhydride (e.g., 5-10 equivalents).

-

Dehydration: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the solid diacid.

-

Workup: After cooling the reaction mixture to room temperature, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure (vacuum distillation).

-

Purification: The resulting crude anhydride can be further purified by vacuum distillation or by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[5]

Quality Control and Purification Insight

A common impurity in samples of the anhydride is the parent dicarboxylic acid, formed by hydrolysis upon exposure to moisture. The presence of the diacid can be detected via IR spectroscopy by a broad O-H stretching peak between 2500-3300 cm⁻¹. If this impurity is detected, the material can be repurified by refluxing it with fresh acetic anhydride, followed by removal of the excess reagent in vacuo.[5]

Chemical Reactivity and Applications: The Diels-Alder Reaction

The paramount application of this compound in organic synthesis is its function as a potent dienophile in the [4+2] cycloaddition, or Diels-Alder, reaction.[1]

Mechanistic Overview

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring.[7] The electron-withdrawing anhydride group polarizes the double bond of this compound, making it electrophilic and highly reactive towards electron-rich conjugated dienes.

Caption: The [4+2] cycloaddition mechanism of the Diels-Alder reaction.

Representative Protocol: Reaction with a Conjugated Diene

This protocol provides a general framework for a Diels-Alder reaction using this compound as the dienophile. The choice of solvent and temperature will depend on the specific diene used.

Principle: The reaction involves the thermal cycloaddition of the dienophile with a suitable diene. The stereochemistry of the product is highly controlled, typically favoring the endo adduct due to secondary orbital interactions.

Methodology:

-

Reagent Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., toluene, ethyl acetate).

-

Diene Addition: Add the conjugated diene (1.0 to 1.2 eq.). If the diene is a gas (e.g., butadiene), it can be bubbled through the solution or condensed into the reaction vessel at a low temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-80 °C) until the reaction is complete. Reaction progress can be monitored by TLC or GC-MS.

-

Isolation: Upon completion, cool the reaction mixture. The product may crystallize directly from the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a solvent such as ethanol or an ethyl acetate/hexane mixture to yield the pure Diels-Alder adduct.

Analytical Characterization (Expected)

While direct experimental spectra for this compound were not found in the searched resources, its characteristic spectral features can be reliably predicted based on its functional groups and structural analogs.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretches of the cyclic anhydride and alkene moieties.

| Functional Group | Expected Absorption Range (cm⁻¹) | Key Features |

| Anhydride C=O Stretch | 1850-1800 (Asymmetric) & 1780-1740 (Symmetric) | Two distinct, strong carbonyl peaks are the hallmark of an anhydride. |

| Alkene C=C Stretch | ~1650 | Medium intensity peak, characteristic of a tetrasubstituted alkene. |

| C-O-C Stretch | 1100-1000 | Strong, characteristic of the anhydride ether linkage. |

| sp² C-H Stretch | None | The alkene is fully substituted, so no vinylic C-H stretches are expected. |

| sp³ C-H Stretch | 3000-2850 | Aliphatic C-H stretching from the cyclopentene ring methylene groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

-

CH₂ Protons (Allylic): Two signals are expected for the methylene groups of the cyclopentene ring. These would likely appear as multiplets in the region of δ 2.5-3.0 ppm . The protons on the carbon adjacent to the double bond (C4/C5) would be deshielded compared to the C5/C4 protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl, alkene, and alkane carbons.

-

Carbonyl Carbons (C=O): Expected in the δ 165-175 ppm region.

-

Alkene Carbons (C=C): Expected in the δ 130-145 ppm region.

-

Aliphatic Carbons (CH₂): Expected in the δ 20-40 ppm region.

Conclusion

This compound is a potent and valuable reagent for synthetic chemists. Its well-defined physicochemical properties and predictable reactivity, particularly as a dienophile, make it an essential tool for constructing complex cyclic and bicyclic systems. The straightforward synthesis from its corresponding diacid and its utility in creating multiple C-C bonds in a single, stereocontrolled step ensure its continued relevance in academic research and in the development of novel pharmaceuticals and advanced materials.

References

-

LookChem. This compound. Available at: [Link]

-

ChemBK. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE. Available at: [Link]

-

PrepChem.com. Synthesis of cyclopentane-1,3-dicarboxylic anhydride. Available at: [Link]

-

HowToPrepare. How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE?. Available at: [Link]

-

Angene Chemical. 1H-Cyclopenta[c]furan-1,3(4H)-dione, 5,6-dihydro-. Available at: [Link]

- Google Patents. WO2013189841A1 - New bicyclic thiophenylamide compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Crucial Chemical Intermediate for Synthesis. Available at: [Link]

-

PubChem. Cyclopent-1-ene-1,2-dicarboxylic acid. Available at: [Link]

-

Scribd. Aldrich Polymer Products - CD Catalog and Reference Guide. Available at: [Link]

-

Theochem @ Mercer University. THE DIELS-ALDER REACTION. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 5,6-Dihydro-1H-cyclopenta[c]furan-1,3(4H)-dione , 98% , 3205-94-5 - CookeChem [cookechem.com]

- 4. CAS 3205-94-5: this compound [cymitquimica.com]

- 5. This compound | 3205-94-5 [chemicalbook.com]

- 6. This compound(3205-94-5) Raman [m.chemicalbook.com]

- 7. Cyclopent-1-ene-1,2-dicarboxylic acid | C7H8O4 | CID 324857 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Cyclopentene-1,2-dicarboxylic anhydride structure and stereochemistry

An In-depth Technical Guide to 1-Cyclopentene-1,2-dicarboxylic Anhydride: Structure, Stereochemistry, and Synthetic Utility

Introduction

This compound (CAS No: 3205-94-5), with the molecular formula C₇H₆O₃ and a molecular weight of 138.12 g/mol , is a pivotal cyclic anhydride in modern organic synthesis.[1][2] Its rigid, strained ring system and activated dienophilic nature make it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its structure, stereochemistry, spectroscopic signature, synthesis, and reactivity, with a particular focus on its applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a five-membered cyclopentene ring fused to a five-membered anhydride ring. The presence of the endocyclic double bond significantly influences the molecule's conformation.

Conformational Analysis:

Unlike the flexible "envelope" and "twist" conformations of cyclopentane, the cyclopentene ring in this molecule is constrained by the C=C double bond and the fused anhydride ring.[3] This fusion results in a relatively planar and rigid structure. The molecule possesses a plane of symmetry that bisects the C=C bond and the anhydride's oxygen atom, rendering it achiral. This inherent planarity and rigidity have significant implications for its reactivity, particularly in stereoselective transformations.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring reactions in which it participates.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Allylic Protons (4H): Multiplet around 2.5-2.8 ppm. Methylene Protons (2H): Multiplet around 2.0-2.3 ppm. |

| ¹³C NMR | Carbonyl Carbons (C=O): ~165-175 ppm. Olefinic Carbons (C=C): ~135-145 ppm. Allylic Carbons: ~30-35 ppm. Methylene Carbon: ~20-25 ppm. |

| IR Spectroscopy | C=O Stretch (Anhydride): Two characteristic bands, a strong one around 1780 cm⁻¹ and a weaker one around 1850 cm⁻¹. C=C Stretch: Weak to medium band around 1650 cm⁻¹. C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 138. Key Fragments: Loss of CO (m/z = 110) and CO₂ (m/z = 94). |

Table 1: Summary of Spectroscopic Data for this compound.

Expert Analysis of Spectroscopic Data:

-

¹H NMR: The allylic protons are deshielded due to their proximity to the electron-withdrawing anhydride group and the double bond. The methylene protons appear at a more upfield position.

-

¹³C NMR: The carbonyl carbons of the anhydride are significantly deshielded. The olefinic carbons also appear at a characteristic downfield shift.

-

IR Spectroscopy: The two distinct C=O stretching bands are a hallmark of a cyclic anhydride.[4][5] The higher frequency band corresponds to the symmetric stretch, while the lower frequency band is due to the asymmetric stretch.[4] The presence of unsaturation in the ring slightly lowers these frequencies compared to a saturated cyclic anhydride.[4]

-

Mass Spectrometry: The molecular ion peak is expected to be clearly visible. Common fragmentation pathways for cyclic anhydrides involve the loss of carbon monoxide and carbon dioxide.[6]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the dehydration of the corresponding diacid, 1-cyclopentene-1,2-dicarboxylic acid. Acetic anhydride is a widely used and effective dehydrating agent for this transformation.[1]

Experimental Protocol: Synthesis from 1-Cyclopentene-1,2-dicarboxylic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-cyclopentene-1,2-dicarboxylic acid (1 equivalent).

-

Addition of Dehydrating Agent: Add an excess of acetic anhydride (5-10 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 140 °C) for 2-3 hours. The progress of the reaction can be monitored by the dissolution of the starting diacid.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure anhydride as a white to off-white solid.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

Diels-Alder Reactions: A Potent Dienophile

This compound is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the anhydride group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond.[7][8] This facilitates the [4+2] cycloaddition with a wide range of dienes.

Stereoselectivity: The Endo Rule

A key feature of Diels-Alder reactions involving cyclic dienophiles like this compound is the preference for the formation of the endo product. This selectivity is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile in the endo transition state.[7][8][9] Although the exo product is often thermodynamically more stable due to reduced steric hindrance, the endo product is formed faster and is typically the major kinetic product.[8][10]

Example: Reaction with Furan

The reaction with furan is a classic example showcasing the dienophilic nature of this anhydride.

Caption: Simplified mechanism for the hydrolysis of this compound.

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound make it a valuable precursor in the synthesis of various biologically active molecules and complex natural products.

Synthesis of Proline Derivatives:

This anhydride is a key starting material for the synthesis of substituted proline derivatives. [1][11]Proline and its analogs are crucial components of many pharmaceuticals, including antiviral agents and dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. [1][12] Role in Pharmaceutical Synthesis:

The rigid cyclopentane framework provided by this anhydride can be strategically incorporated into drug candidates to modulate their conformation and binding affinity to biological targets. For instance, derivatives of cyclopentane dicarboxylic acids are found in the structures of drugs like the hepatitis C virus (HCV) protease inhibitor Telaprevir and the DPP-4 inhibitor Vildagliptin. [1]

Caption: A conceptual pathway illustrating the use of this compound in the synthesis of active pharmaceutical ingredients.

References

-

Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. [Link]

-

St. Paul's Cathedral Mission College. Infrared Spectroscopy. [Link]

-

Scribd. IR-freq CO Bond. [Link]

- Vertex AI Search. How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE?

-

Fiveable. (2023). 4.3 Acid anhydrides - Organic Chemistry II. [Link]

-

Scribd. Mass Spectrometry of Hydrocarbons. [Link]

- Vertex AI Search. How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE?

-

Journal of the American Chemical Society. The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, October 9). Exploring the Diels-Alder Reactivity of this compound. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, October 9). This compound: A Crucial Chemical Intermediate for Synthesis. [Link]

-

PrepChem.com. Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Anhydrides. [Link]

-

ChemBK. (2024, April 9). CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE. [Link]

-

World Scientific. Conformations and Strain Energy of Cyclopentane and its Derivatives. [Link]

-

ChemConnections. Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. [Link]

-

Odinity. (2014, April 17). The Diels-Alder Reaction. [Link]

-

SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. [Link]

-

Web document. The Diels-Alder Reaction. [Link]

-

Quora. (2016, December 10). Why is the endo product the major product in a Diels-Alder reaction?[Link]

-

SpectraBase. Cyclopentene - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Patents. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.

-

ResearchGate. Diels‐Alder reaction of cyclopentadiene (1) and maleic anhydride (2). [Link]

-

Doc Brown's Chemistry. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. [Link]

-

LookChem. This compound. [Link]

-

Scribd. Conformational Analysis of Cyclopentane. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram. [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Fisher Scientific. cis-1, 2-Cyclopentanedicarboxylic anhydride, min 97% (GC), 1 gram. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

-

Web document. Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Web document. Chemical shifts. [Link]

-

SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

YouTube. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring. [Link]

-

Web document. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Master Organic Chemistry. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]

-

Chemistry LibreTexts. (2024, September 30). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. scribd.com [scribd.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. scribd.com [scribd.com]

- 7. nbinno.com [nbinno.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. chemconnections.org [chemconnections.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Synthesis of 1-Cyclopentene-1,2-dicarboxylic Anhydride

Abstract: This document provides an in-depth technical guide for the synthesis of 1-Cyclopentene-1,2-dicarboxylic anhydride (CAS 3205-94-5), a valuable intermediate in organic synthesis, particularly as a reactive dienophile.[1] A robust, multi-step synthetic strategy is detailed, proceeding through the formation of a key precursor, 1-cyclopentene-1,2-dicarboxylic acid, via a Favorskii rearrangement, followed by cyclizing dehydration. This guide elucidates the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and discusses alternative synthetic routes. The content is tailored for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this molecule's preparation.

Introduction and Strategic Overview

The Target Molecule: Structure and Utility

This compound is a cyclic anhydride featuring a five-membered cyclopentene ring.[2] Its structure, containing a strained and electronically activated carbon-carbon double bond adjacent to the anhydride moiety, makes it a potent dienophile for Diels-Alder reactions and a versatile building block for constructing complex polycyclic systems and polymers.[1] Its applications span from the synthesis of pharmaceutical intermediates to the development of advanced materials.

Critical Distinction from a Common Isomer

In the field of alicyclic chemistry, it is crucial to distinguish this compound from its more commonly encountered bicyclic isomer, cis-Norbornene-5,6-endo-dicarboxylic anhydride. The latter is famously synthesized via the [4+2] cycloaddition (Diels-Alder reaction) of cyclopentadiene and maleic anhydride. While both are C₉H₈O₃ isomers, their structural and reactive profiles are fundamentally different. Our target molecule possesses a planar, five-membered ring with an endocyclic double bond, whereas the norbornene derivative has a strained, bridged bicyclo[2.2.1]heptane skeleton. This guide focuses exclusively on the synthesis of the monocyclic cyclopentene title compound.

Proposed Synthetic Strategy

The synthesis of this compound is most effectively approached in a two-part strategy. This methodology provides a logical and controllable pathway to the target molecule, separating the challenges of ring formation and functionalization from the final cyclization.

-

Part I: Synthesis of the Diacid Precursor. The core of the synthesis involves the formation of 1-cyclopentene-1,2-dicarboxylic acid. A powerful method for this transformation is the Favorskii rearrangement of an α,α'-dihalocyclohexanone, which facilitates a ring contraction from a six-membered to a five-membered ring while simultaneously generating the required olefin and carboxylate functionalities.[3]

-

Part II: Dehydration to the Anhydride. The concluding step is the intramolecular dehydration of the cis-diacid to form the target cyclic anhydride. This is a standard transformation, typically achieved with high efficiency using a chemical dehydrating agent.

This strategic division allows for the purification of the intermediate diacid, ensuring the final product's high purity.

Caption: High-level overview of the two-part synthetic strategy.

Part I: Synthesis of 1-Cyclopentene-1,2-dicarboxylic Acid

Mechanistic Principle: The Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that results in a rearranged carboxylic acid derivative.[4] When applied to cyclic α,α'-dihaloketones, the reaction becomes a powerful tool for ring contraction. The mechanism is initiated by the abstraction of an acidic α-proton, forming an enolate. This enolate then undergoes intramolecular nucleophilic attack to displace the second halide, generating a highly strained bicyclic cyclopropanone intermediate. The base (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate involves the cleavage of the cyclopropanone ring to form a more stable carbanion, which is then protonated to yield the ring-contracted product.[4] For α,α'-dihaloketones, the reaction can proceed further to yield an α,β-unsaturated ester or acid.[3]

Caption: Key stages of the Favorskii rearrangement mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of the Favorskii rearrangement for ring contraction.

Step A: Synthesis of 2,6-Dibromocyclohexanone

-

Rationale: The synthesis requires a symmetrical α,α'-dihalogenated ketone. Dibromination of cyclohexanone provides the necessary starting material.

-

In a flask equipped with a dropping funnel and stirrer, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath. Slowly add bromine (2.0 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the red-brown color of bromine dissipates.

-

Pour the reaction mixture into a large volume of ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and recrystallize from ethanol to yield 2,6-dibromocyclohexanone.

Step B: Rearrangement and Saponification

-

Rationale: A strong base like sodium hydroxide is used to induce the rearrangement and subsequently saponify the intermediate ester (if an alkoxide were used) to the dicarboxylate salt in one pot.

-

Prepare a solution of sodium hydroxide (approx. 4.0 eq) in water in a round-bottom flask equipped with a reflux condenser.

-

Add the 2,6-dibromocyclohexanone (1.0 eq) portion-wise to the stirred alkali solution.

-

Heat the mixture to reflux. The reaction is exothermic and should be controlled carefully. Reflux for 4-6 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. This will precipitate the dicarboxylic acid.

-

Cool the acidified mixture in an ice bath to maximize precipitation.

-

Collect the crude 1-cyclopentene-1,2-dicarboxylic acid by vacuum filtration, wash with a small amount of cold water, and dry. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification.

Part II: Dehydration to this compound

Principle of Dehydration

The formation of a cyclic anhydride from a cis-1,2-dicarboxylic acid is an intramolecular condensation reaction. Heating the diacid with a strong dehydrating agent, such as acetic anhydride, facilitates the elimination of a water molecule to form the stable five-membered anhydride ring. Acetic anhydride serves both as a reagent and as a solvent for this transformation.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for anhydride formation from related dicarboxylic acids.[5]

-

Place the dried 1-cyclopentene-1,2-dicarboxylic acid (1.0 eq) into a round-bottom flask equipped with a reflux condenser.

-

Add an excess of acetic anhydride (5-10 eq).

-

Heat the mixture to reflux and maintain reflux for 2-3 hours. The solid diacid should dissolve as it converts to the anhydride.

-

After the reaction is complete, allow the solution to cool.

-

Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

-

The resulting crude product, an oil or low-melting solid, can be purified by vacuum distillation to yield pure this compound.[3][6]

Data Summary and Characterization

Table 1: Key Reagents and Conditions

| Step | Key Reagents | Solvent | Key Conditions |

| Dibromination | Cyclohexanone, Bromine | Acetic Acid | 0-10 °C, then RT |

| Rearrangement | 2,6-Dibromocyclohexanone, NaOH | Water | Reflux, 4-6 h |

| Dehydration | 1-Cyclopentene-1,2-dicarboxylic acid, Acetic Anhydride | Acetic Anhydride | Reflux, 2-3 h |

Table 2: Properties of this compound

| Property | Value | Source |

| CAS Number | 3205-94-5 | [6] |

| Molecular Formula | C₇H₆O₃ | [6] |

| Molecular Weight | 138.12 g/mol | [6] |

| Appearance | White to tan solid/flakes | [1] |

| Melting Point | 42-45 °C | [6] |

| Boiling Point | 133-135 °C / 10 mmHg | [6] |

| IR Spectroscopy | Characteristic C=O stretching for anhydrides (~1840, 1770 cm⁻¹), C=C stretch. | [7] |

| ¹H NMR Spectroscopy | Signals for allylic and aliphatic protons on the cyclopentene ring. | [8] |

| ¹³C NMR Spectroscopy | Signals for carbonyl carbons, olefinic carbons, and aliphatic carbons. | - |

Note: Detailed, experimentally verified NMR and IR spectra should be acquired on the synthesized material to confirm its identity against reference data.

Alternative Synthetic Considerations

While the Favorskii rearrangement presents a classic and effective route, modern synthetic chemistry offers alternative strategies that may be advantageous depending on available starting materials and scalability requirements.

-

Dieckmann Condensation: An intramolecular condensation of a 1,6-diester (e.g., diethyl adipate) can produce a cyclic β-keto ester.[9][10] This intermediate can then be further functionalized to introduce the second carboxyl group and the double bond, though this typically requires several additional steps.

-

Catalytic Dehydrogenation: For laboratories with access to the saturated precursor, cis-cyclopentane-1,2-dicarboxylic anhydride, modern palladium-catalyzed dehydrogenation methods could offer a direct route to introduce the double bond, potentially under milder conditions than classical multi-step sequences.[11]

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and an understanding of classical rearrangement and condensation reactions. The outlined strategy, centered on a Favorskii rearrangement for ring construction followed by a straightforward dehydration, provides a reliable and logical pathway for obtaining this valuable synthetic intermediate. By mastering these protocols, researchers and drug development professionals can effectively produce this versatile building block for application in a wide range of advanced synthetic endeavors.

References

-

Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE?. Retrieved from [Link]

- Klaus Hofmann, et al. (1951). Studies in the Cyclopentane Series. II. The Synthesis of Two Isomeric 3-(4-Phenoxybutyl)-cyclopentane-1,2-dicarboxylic Acids. Journal of the American Chemical Society.

-

PrepChem. (2017). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. Retrieved from [Link]

- Organic Reactions. (1967).

-

Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

-

Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Mondal, S., et al. (2024). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. Nature Communications. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS 3205-94-5: this compound [cymitquimica.com]

- 3. This compound | 3205-94-5 [chemicalbook.com]

- 4. CAS 3205-94-5 MFCD00013330-1-Cyclopentene-1,2-dicarboxylic anhydride 1-环戊烯-1,2-二羧酸酐 -LabNovo [do.labnovo.com]

- 5. hmdb.ca [hmdb.ca]

- 6. 1-シクロペンテン-1,2-ジカルボン酸無水物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(3205-94-5)IR [m.chemicalbook.com]

- 8. This compound(3205-94-5) 1H NMR spectrum [chemicalbook.com]

- 9. 1-シクロペンテン-1,2-ジカルボン酸無水物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Cyclopentene(142-29-0) IR Spectrum [m.chemicalbook.com]

- 11. Cyclopent-1-ene-1,2-dicarboxylic acid | C7H8O4 | CID 324857 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Cyclopentene-1,2-dicarboxylic anhydride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-Cyclopentene-1,2-dicarboxylic anhydride

This guide provides comprehensive safety and handling protocols for this compound, tailored for researchers and professionals in drug development and chemical synthesis. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a self-validating system of laboratory safety.

Chemical Identification and Physicochemical Properties

This compound (CAS Number: 3205-94-5) is a solid organic compound utilized as a dienophile in Diels-Alder reactions and as a building block in complex molecule synthesis.[1][2] Understanding its physical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₆O₃ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 42-45 °C | [1][2] |

| Boiling Point | 133-135 °C at 10 mmHg | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C, under inert gas (recommended) | [1] |

Hazard Assessment and Toxicological Profile

This compound is classified as hazardous. The primary risks are associated with its irritant properties, which are common for anhydrides. The anhydride functional group can react with water, including moisture on the skin, eyes, or mucous membranes, to form the corresponding dicarboxylic acid, leading to irritation.

GHS Hazard Classification: [2][3]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The target organ for single-exposure toxicity is the respiratory system.[2] There is no evidence from available safety data to suggest that this compound is carcinogenic.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls

The primary engineering control for handling this solid is a certified chemical fume hood .[5][6] This is critical for two reasons:

-

Containment of Dust: It prevents the inhalation of fine particles when weighing or transferring the solid.

-

Vapor Control: Although the vapor pressure is low, working in a fume hood protects against any potential vapors, especially if the material is heated.

Workstations must be equipped with an emergency eyewash station and a safety shower in close proximity.[5]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.[7]

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against dust particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[7][8]

-

Skin Protection: A standard laboratory coat must be worn and fully fastened.[8] Chemical-resistant gloves (e.g., nitrile) are required.[8] Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.

-

Respiratory Protection: For situations where a fume hood is not available or when significant dust may be generated, a NIOSH-approved N95 dust mask or a respirator with a P2 particle filter is recommended.[2][5]

Caption: Hierarchy of controls for safe chemical handling.

Standard Operating Protocol: Handling and Storage

Adherence to a strict protocol minimizes the risk of exposure and preserves the integrity of the chemical.

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE (lab coat, gloves, safety goggles).

-

Weighing: Conduct all weighing operations within the fume hood or in a balance enclosure to contain dust. Use a disposable weigh boat.

-

Transfer: When transferring the solid to a reaction vessel, do so carefully to minimize dust generation.

-

Post-Handling: After handling, wipe down the work surface with a damp cloth (if compatible with procedures) to collect any stray dust. Dispose of the cloth as hazardous waste.

-

Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing gloves. Contaminated clothing should be removed and washed before reuse.[8]

Storage Protocol

-

Container: Keep the container tightly closed to prevent moisture absorption, which can hydrolyze the anhydride.[5][8][9]

-

Atmosphere: For long-term storage and to maintain purity, store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]

-

Location: Store in a cool, dry, and well-ventilated area designated for combustible solids, away from incompatible materials such as strong oxidizing agents.[2][5]

-

Access: The storage area should be accessible only to authorized personnel.

Emergency Response Procedures

Immediate and correct action is critical in the event of an exposure or spill.

First Aid Measures

Always show the Safety Data Sheet to responding medical personnel.

| Exposure Route | First Aid Protocol | Citations |

| Inhalation | Move the person to fresh air. If breathing is difficult, call a physician. | [8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. | [5][8] |

| Eye Contact | Immediately rinse cautiously with plenty of water for several minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. | [5][8] |

| Ingestion | Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician. | [8] |

Spill Response Protocol

This protocol is for minor, incidental spills that can be handled safely by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Secure Area: Restrict access to the spill area to prevent cross-contamination.

-

Assess and Equip: Ensure you are wearing the appropriate PPE, including respiratory protection (N95 mask), gloves, and goggles.

-

Contain Dust: Do not use a dry brush or create airborne dust.

-

Absorb/Collect: Gently cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).[10] Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[10]

-

Decontaminate: Clean the spill area with soap and water, and wipe dry.[10] Collect the cleaning materials for disposal as hazardous waste.

-

Dispose: Seal and label the container of spill debris as "Hazardous Waste" and arrange for disposal according to institutional and local regulations.[9]

-

Restock: Replenish the spill kit with any used items.

Caption: Decision workflow for a chemical spill response.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Leave the chemical in its original container if possible. Uncleaned containers should be treated as the product itself. All contaminated materials, including PPE, absorbent materials, and cleaning supplies, must be collected in a sealed, properly labeled container and disposed of as hazardous chemical waste.[9]

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- Cyclopentane-1,3-dicarboxylic acid - AK Scientific, Inc. (n.d.). AK Scientific, Inc.

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.

- This compound - LookChem. (n.d.). LookChem.

- SAFETY DATA SHEET - Alfa Aesar. (2025). Alfa Aesar.

- Safety Data Sheet: Cyclopentane - Carl ROTH. (n.d.). Carl ROTH.

- This compound 96% - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Cyclopent-1-ene-1,2-dicarboxylic acid - PubChem. (n.d.). PubChem.

- CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE - ChemBK. (2024). ChemBK.

- SAFETY DATA SHEET - CymitQuimica. (2025). CymitQuimica.

- Chemical Spill Response Procedure - University of Manitoba. (n.d.). University of Manitoba.

- Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (2023). The City University of New York.

- Cyclopentane-1,2-dicarboxylic acid - Biosynth. (n.d.). Biosynth.

- Incidental Spill Cleanup Procedures - Cornell EHS. (n.d.). Cornell University Environment, Health and Safety.

- Hazardous Spill Reporting and Response Procedures - Austin Community College District. (n.d.). Austin Community College District.

- Essential PPE for Protection Against Liquid Chemicals - SafetyCulture. (2025). SafetyCulture.

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. 1-环戊烯-1,2-二羧酸酐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cyclopent-1-ene-1,2-dicarboxylic acid | C7H8O4 | CID 324857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 8. aksci.com [aksci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

A Comprehensive Technical Guide to the Physical Properties of 1-Cyclopentene-1,2-dicarboxylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 1-Cyclopentene-1,2-dicarboxylic Anhydride

This compound, a cyclic anhydride with the chemical formula C₇H₆O₃, is a molecule of significant interest in organic synthesis.[1][2][3] Its rigid, strained ring structure and the presence of a reactive anhydride functional group make it a valuable building block in a variety of chemical transformations. Notably, it serves as a potent dienophile in Diels-Alder reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex cyclic systems.[1][4] This reactivity has been harnessed in the synthesis of natural products and pharmaceutical intermediates, including approaches to the bicycloundecane system found in taxanes.[1][4]

A thorough understanding of the physical properties of this compound is paramount for its effective use in research and development. Properties such as melting and boiling points are not merely identification markers; they are critical parameters that inform purification techniques, reaction conditions, and storage protocols. This guide provides an in-depth exploration of the melting and boiling points of this compound, complete with detailed experimental protocols for their determination, grounded in established scientific principles.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for accurate record-keeping and safety assessments in a laboratory setting.

| Property | Value | Source(s) |

| Melting Point | 42-45 °C (lit.) | [1][4][5][6] |

| Boiling Point | 133-135 °C at 10 mmHg (lit.) | [1][4][5][6] |

| Molecular Formula | C₇H₆O₃ | [1][2][3] |

| Molecular Weight | 138.12 g/mol | [1][2][3] |

| CAS Number | 3205-94-5 | [1] |

| Appearance | White to Tan Powder, Crystals or Flakes | [1] |

| Refractive Index | n20/D 1.4978 (lit.) | [1][4] |

| Density | 1.37 g/cm³ | [4] |

In-Depth Analysis of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting range.[7][8] The reported melting point of this compound is in the range of 42-45 °C.[1][4][5][6]

Experimental Determination of Melting Point: A Validated Protocol

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[9] This protocol outlines the steps for determining the melting point of this compound using a modern melting point apparatus.

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperatures at which the sample begins to melt (the first appearance of liquid) and completely melts are recorded as the melting point range.[9]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by gently crushing the crystals on a watch glass with a spatula. A fine powder ensures uniform heat transfer within the sample.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-20 °C/min).[10] This will provide a rough estimate of the melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the estimated melting point. Prepare a new capillary with the sample. Begin heating at a slow, controlled rate of 1-2 °C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T₁). Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T₂). The melting point range is reported as T₁ - T₂.

In-Depth Analysis of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For this compound, the boiling point is reported as 133-135 °C at a reduced pressure of 10 mmHg.[1][4][5][6] It is crucial to note the pressure at which the boiling point is measured, as boiling point is a pressure-dependent property. Distillation at reduced pressure (vacuum distillation) is often employed for compounds that have high boiling points at atmospheric pressure or are prone to decomposition at elevated temperatures.

Experimental Determination of Boiling Point: A Validated Protocol

Given the relatively high boiling point and the potential for thermal decomposition, a micro-boiling point determination using the capillary method is a suitable and material-sparing technique.[11][12]